2-Bromo-3-nitro-6-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine typically involves multiple steps starting from pyridine or its derivatives. One common method is the nitration of 2-bromo-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid under controlled conditions. Another approach involves the bromination of 3-nitro-6-(trifluoromethyl)pyridine using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-3-amino-6-(trifluoromethyl)pyridine.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Hydroxylated pyridines, alkylated pyridines.
Scientific Research Applications
2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.
Comparison with Similar Compounds
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
2-Bromo-5-nitrobenzotrifluoride
Properties
IUPAC Name |
2-bromo-3-nitro-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRFMPZJWYRUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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